molecular formula C20H21N5O3S2 B10988768 1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10988768
M. Wt: 443.5 g/mol
InChI Key: SLRMSEKHLBKUKF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazole family, specifically a 1,3-diazole derivative. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures . Our compound features an additional benzothiazole moiety, which contributes to its unique properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Condensation Reaction: Start with 6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. React it with thionyl chloride to form the corresponding acid chloride.

    Benzothiazole Formation: Combine the acid chloride with 2-aminobenzothiazole to yield the benzothiazole-substituted intermediate.

    Methylation: Introduce the methyl group at the 1,3-position using methylsulfonyl chloride.

    Imidazole Ring Formation: Cyclize the intermediate by reacting it with ammonia or an amine to form the imidazole ring.

Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Halogenation: Halogenation at various positions is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

    Halogenation: Halogens (e.g., chlorine, bromine).

Major Products:: The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: As a versatile building block for drug development.

    Industry: In the synthesis of other complex molecules.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C20H21N5O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N5O3S2/c1-10(2)15-9-13(17-11(3)24-25(4)18(17)21-15)19(26)23-20-22-14-7-6-12(30(5,27)28)8-16(14)29-20/h6-10H,1-5H3,(H,22,23,26)

InChI Key

SLRMSEKHLBKUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Origin of Product

United States

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